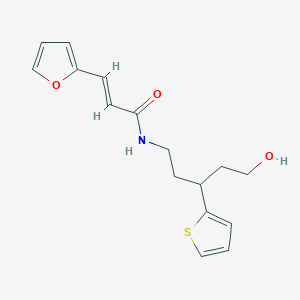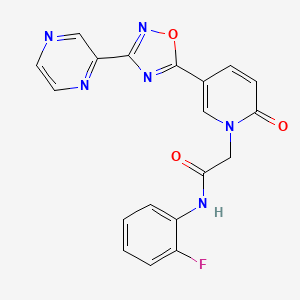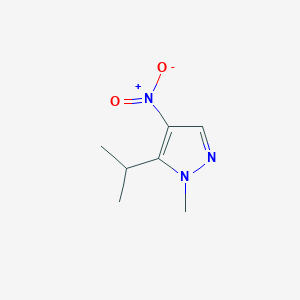
(Z)-3-oxo-2-(3,4,5-trimetoxibencilideno)-2,3-dihidrobenzofurano-6-il bencensulfonato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a benzofuran core, a trimethoxybenzylidene moiety, and a benzenesulfonate group, making it a subject of interest in medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Catalysis: It may be used as a ligand or catalyst in various organic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes due to its unique structural features.
Enzyme Inhibition:
Medicine
Drug Development: The compound’s structural complexity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Anticancer Research: Preliminary studies may explore its potential as an anticancer agent.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Sensors:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde, 2,3-dihydrobenzofuran, and benzenesulfonyl chloride.
Step 1 - Formation of Benzylidene Intermediate: The first step involves the condensation of 3,4,5-trimethoxybenzaldehyde with 2,3-dihydrobenzofuran under basic conditions to form the benzylidene intermediate. This reaction is often carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Step 2 - Oxidation: The intermediate is then oxidized to form the (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran. Common oxidizing agents include pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Step 3 - Sulfonation: Finally, the compound is treated with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonate group, yielding the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering the functional groups attached to the benzofuran core.
Reduction: Reduction reactions can target the oxo group or the benzylidene double bond, leading to various reduced derivatives.
Substitution: The benzenesulfonate group can be substituted by nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents like PCC, MnO2, or chromium trioxide (CrO3) under mild to moderate conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the oxo group could yield a hydroxyl derivative, while substitution of the benzenesulfonate group could produce a variety of functionalized compounds.
Mecanismo De Acción
The mechanism by which (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trimethoxybenzylidene moiety could be involved in binding interactions, while the benzenesulfonate group may enhance solubility and cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-3-oxo-2-(benzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate: Lacks the trimethoxy groups, potentially altering its reactivity and biological activity.
(Z)-3-oxo-2-(3,4-dimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate: Similar structure but with fewer methoxy groups, which may affect its chemical properties and applications.
Uniqueness
The presence of the 3,4,5-trimethoxybenzylidene moiety in (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl benzenesulfonate distinguishes it from other similar compounds. This structural feature can influence its reactivity, solubility, and potential biological activity, making it a unique candidate for various scientific applications.
Propiedades
IUPAC Name |
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O8S/c1-28-21-12-15(13-22(29-2)24(21)30-3)11-20-23(25)18-10-9-16(14-19(18)31-20)32-33(26,27)17-7-5-4-6-8-17/h4-14H,1-3H3/b20-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSUEGKELBRRSJ-JAIQZWGSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2377540.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377541.png)


![6-(2-Methoxyphenyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)


![4-{[(2-Pyridylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B2377551.png)
![1-Benzyl-6-{[4-(dimethylamino)phenyl]methylene}tetrahydro-2,5-pyrazinedione](/img/structure/B2377552.png)

![8-(4-methoxyphenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2377556.png)

![1'-((2-Bromophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2377558.png)

